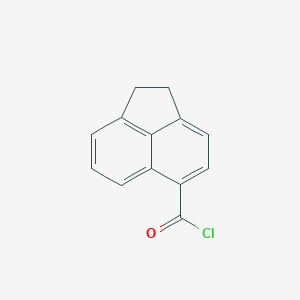

Acenaphthene-5-carbonyl chloride

Description

Acenaphthene-5-carbonyl chloride is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon, functionalized with a carbonyl chloride (-COCl) group at the 5-position. Acenaphthene derivatives are characterized by fused benzene and naphthalene-like rings, imparting rigidity and planar geometry.

Propriétés

Numéro CAS |

16331-49-0 |

|---|---|

Formule moléculaire |

C13H9ClO |

Poids moléculaire |

216.66 g/mol |

Nom IUPAC |

1,2-dihydroacenaphthylene-5-carbonyl chloride |

InChI |

InChI=1S/C13H9ClO/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 |

Clé InChI |

MZNZTFSYLQWZLR-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

5-Methylthiophene-2-carbonyl Chloride

Structural Differences :

- Core Aromatic System : Acenaphthene-5-carbonyl chloride features a polycyclic aromatic backbone, while 5-methylthiophene-2-carbonyl chloride (CAS 50987-66-1) is based on a thiophene ring (a sulfur-containing heterocycle) .

- Substituents : The thiophene derivative has a methyl group at the 5-position, whereas the acenaphthene analog lacks alkyl substituents but includes a fused aromatic system.

Physicochemical Properties :

Acenaphthene, 5-chloro (CAS 5209-33-6)

Key differences include:

- Functional Group : The chloro substituent (-Cl) vs. carbonyl chloride (-COCl).

- Boiling Points : Under reduced pressure, 5-chloroacenaphthene exhibits boiling points of 592.2 K (1.03 bar) and 436.2 K (0.017 bar) . Carbonyl chloride derivatives typically have higher boiling points due to polar functional groups.

Research Findings and Data Gaps

- Reactivity Trends : Thiophene-based carbonyl chlorides generally exhibit faster reaction kinetics in acylations compared to polycyclic analogs, attributed to reduced steric hindrance and enhanced electron density from sulfur .

- Thermal Stability : Acenaphthene derivatives, with fused aromatic systems, likely decompose at higher temperatures than thiophene analogs, though experimental data is lacking.

- Synthetic Utility : Both compounds serve as acylating agents, but the choice depends on the desired steric and electronic effects in the target molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.